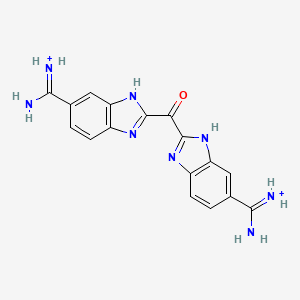
Bis(5-amidino-2-benzimidazolyl)methane ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-amidino-2-benzimidazolyl)methane ketone: is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-amidino-2-benzimidazolyl)methane ketone typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Bis(5-amidino-2-benzimidazolyl)methane ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
科学的研究の応用
Chemistry: In chemistry, bis(5-amidino-2-benzimidazolyl)methane ketone is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise as a potent inhibitor of trypsin, plasmin, and urokinase, making it valuable in biological research. It has been studied for its ability to suppress experimentally induced arthritis in animal models .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its inhibitory effects on proteases suggest it could be useful in treating conditions involving excessive protease activity, such as certain inflammatory diseases .
Industry: In the industrial sector, the compound’s unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of bis(5-amidino-2-benzimidazolyl)methane ketone involves its interaction with specific molecular targets, such as serine proteases. By binding to these enzymes, the compound inhibits their activity, thereby modulating various biological processes. This inhibition can lead to reduced inflammation and other therapeutic effects .
類似化合物との比較
Bis(5-amidino-2-benzimidazolyl)methanone: Another benzimidazole derivative with similar structural features.
Bis(5-amidino-benzimidazolyl)methane: A related compound with slight variations in its chemical structure.
Uniqueness: Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
特性
分子式 |
C17H16N8O+2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
[amino-[2-[6-[amino(azaniumylidene)methyl]-1H-benzimidazole-2-carbonyl]-3H-benzimidazol-5-yl]methylidene]azanium |
InChI |
InChI=1S/C17H14N8O/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17/h1-6H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)/p+2 |
InChIキー |
VVVXDHROXQUONB-UHFFFAOYSA-P |
正規SMILES |
C1=CC2=C(C=C1C(=[NH2+])N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(=[NH2+])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10777752.png)
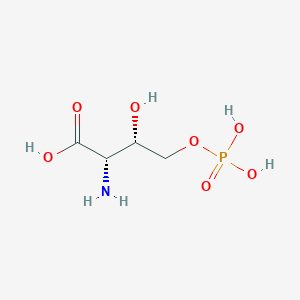
![2-Amino-5-[[1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777761.png)
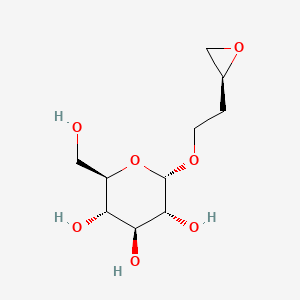
![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B10777773.png)
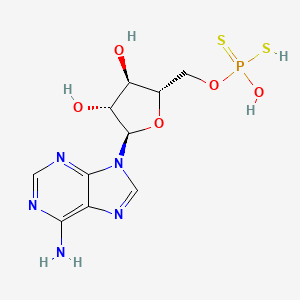

![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
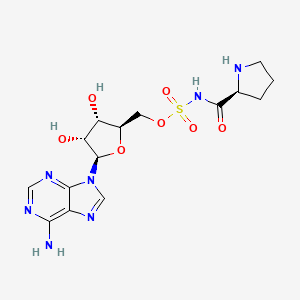
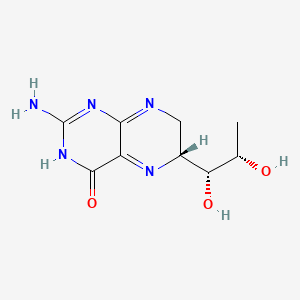
![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)

![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
